IKK 16

IKK inhibitor NF-κB pathway Kinase selectivity

IKK 16 (IKK Inhibitor VII) is the definitive orally bioavailable pan-IKK inhibitor for in vivo inflammatory disease modeling. Unlike IKK2-selective agents (e.g., LY2409881, TPCA-1) or allosteric modulators (BMS-345541), IKK 16 uniquely inhibits IKK2 (40 nM), the IKK complex (70 nM), and IKK1 (200 nM) with ATP-competitive kinetics, enabling complete interrogation of the canonical NF-κB pathway. It is the only IKK inhibitor with documented oral efficacy in a 1 mg/kg post-challenge murine sepsis protocol, significantly attenuating cardiac, renal, hepatic, and pulmonary injury (Coldewey et al., 2013). This compound discriminates TNFα-driven from IFNγ-driven endothelial activation, blocking E-selectin/ICAM-1/VCAM-1 while sparing HLA-DR. Choose IKK 16 for chronic oral dosing studies where other IKK inhibitors fail due to lack of bioavailability.

Molecular Formula C28H29N5OS
Molecular Weight 483.6 g/mol
CAS No. 873225-46-8
Cat. No. B1674433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIKK 16
CAS873225-46-8
SynonymsIKK-16;  IKK 16;  IKK16;  IKK-16
Molecular FormulaC28H29N5OS
Molecular Weight483.6 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)NC4=NC=CC(=N4)C5=CC6=CC=CC=C6S5
InChIInChI=1S/C28H29N5OS/c34-27(33-17-12-23(13-18-33)32-15-3-4-16-32)20-7-9-22(10-8-20)30-28-29-14-11-24(31-28)26-19-21-5-1-2-6-25(21)35-26/h1-2,5-11,14,19,23H,3-4,12-13,15-18H2,(H,29,30,31)
InChIKeyBWZJBXAPRCVCKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

IKK 16 (CAS 873225-46-8): A Potent and Orally Bioavailable IκB Kinase Inhibitor for In Vivo NF-κB Pathway Studies


IKK 16 (also known as IKK Inhibitor VII) is a small-molecule, ATP-competitive inhibitor of the IκB kinase (IKK) complex, a central regulator of the canonical NF-κB signaling pathway. It potently inhibits the catalytic subunits IKKβ (IKK2; IC50 = 40 nM), the IKK complex (IC50 = 70 nM), and IKKα (IKK1; IC50 = 200 nM) in cell-free assays [1]. Beyond its primary IKK targets, IKK 16 also demonstrates secondary activity against leucine-rich repeat kinase 2 (LRRK2; IC50 = 50 nM) and members of the protein kinase D (PKD) family . Critically, IKK 16 is orally bioavailable in both rats and mice and has been validated in multiple in vivo models of acute inflammation and sepsis, demonstrating its utility beyond simple in vitro target engagement [2].

Why IKK 16 Cannot Be Replaced by Other IKK Inhibitors: Critical Differentiators in Potency, Selectivity, and In Vivo Pharmacology


IKK inhibitors exhibit stark differences in isoform selectivity, off-target profiles, and pharmacokinetic properties that preclude simple substitution. For instance, while TPCA-1 (IKK2 IC50 = 17.9 nM) shows higher in vitro potency against IKK2, it is not orally bioavailable, severely limiting its use in animal models . Similarly, the widely used BMS-345541 (IKK2 IC50 = 300 nM) is 7.5-fold less potent than IKK 16 and acts as an allosteric modulator rather than an ATP-competitive inhibitor, which can confound mechanistic interpretation . Other IKKβ-selective agents, such as LY2409881 (IKK2 IC50 = 30 nM) and MLN120B (IKKβ IC50 = 45 nM), achieve high selectivity for IKK2 but lack the broader IKK complex inhibition and the extensively documented in vivo efficacy profile of IKK 16 in sepsis and acute organ injury models . Therefore, a one-to-one substitution of IKK 16 with any other in-class compound would fundamentally alter the pharmacodynamic, pharmacokinetic, and biological outcome of an experiment.

Quantitative Evidence Guide: Why IKK 16 Is the Preferred IKK Inhibitor for Experimental Use


Superior IKK2 Inhibition Potency Compared to BMS-345541 and PS-1145

IKK 16 inhibits the IKK2 catalytic subunit with an IC50 of 40 nM in cell-free enzyme assays, demonstrating markedly higher potency than the commonly used allosteric inhibitor BMS-345541 (IKK2 IC50 = 300 nM) and the β-carboline derivative PS-1145 (IKKβ IC50 = 88 nM) [1]. This translates to a 7.5-fold improvement in potency over BMS-345541 and a 2.2-fold improvement over PS-1145, allowing for lower working concentrations in cell-based assays and reduced off-target risk.

IKK inhibitor NF-κB pathway Kinase selectivity

Defined Selectivity Window Against Off-Target MAP Kinases

IKK 16 demonstrates a clean selectivity profile against key MAP kinase family members, with IC50 values >100 µM for JNK1, p38α, and ERK2 . In contrast, many IKK inhibitors, such as SC-514, exhibit significant cross-reactivity with other kinases at concentrations required for IKK inhibition. For example, SC-514 inhibits CDK2/Cyclin A and Aurora A at sub-micromolar concentrations, confounding interpretation of NF-κB-specific effects . This >2500-fold selectivity window for IKK 16 ensures that observed biological effects can be attributed to IKK/NF-κB pathway blockade rather than to off-target kinase inhibition.

Kinase selectivity Off-target profiling Signal transduction

Oral Bioavailability and Validated In Vivo Efficacy in Multiple Sepsis Models

IKK 16 is orally bioavailable in both rats and mice, a critical feature lacking in several potent IKK inhibitors such as TPCA-1 and MLN120B, which lack published oral bioavailability data [1]. In a direct in vivo comparison, IKK 16 administered at 1 mg/kg i.p. 1 hour post-challenge significantly attenuated multi-organ dysfunction in two independent murine sepsis models: LPS/peptidoglycan-induced and cecal ligation and puncture (CLP)-induced sepsis [2]. Specifically, IKK 16 treatment reduced serum creatinine (renal dysfunction), serum ALT (hepatocellular injury), and lung myeloperoxidase activity (neutrophil infiltration) by statistically significant margins compared to vehicle-treated septic animals [2].

Pharmacokinetics In vivo pharmacology Sepsis models

Functional Cellular Potency: Inhibition of TNFα-Induced Adhesion Molecule Expression

In HUVEC cells, IKK 16 inhibits TNFα-stimulated expression of the adhesion molecules E-selectin, ICAM-1, and VCAM-1 with IC50 values of 1.0 µM, 0.5 µM, and 0.3 µM, respectively . This cellular activity translates directly from its enzymatic inhibition of IKK and provides a functional, disease-relevant readout of NF-κB pathway blockade. Notably, IKK 16 exhibits a 4- to 10-fold weaker effect on IFNγ-induced gene expression (HLA-DR and β2 microglobulin), indicating a degree of stimulus-specific pathway inhibition that can be leveraged to dissect TNFα-dependent versus IFNγ-dependent inflammatory responses .

Cell-based assay Inflammation Endothelial biology

Optimal Research and Industrial Applications for IKK 16


In Vivo Studies of Sepsis-Induced Multiple Organ Dysfunction

IKK 16 is uniquely suited for in vivo studies of sepsis-associated multiple organ dysfunction (MOD) due to its validated oral bioavailability and demonstrated efficacy in two clinically relevant murine models. As reported by Coldewey et al. (2013), a single 1 mg/kg dose of IKK 16 administered 1 hour after septic challenge significantly attenuated cardiac, renal, hepatic, and pulmonary injury in both LPS/peptidoglycan- and CLP-induced sepsis models [1]. This established in vivo protocol can be directly adopted by researchers investigating NF-κB's role in sepsis pathophysiology or evaluating adjunctive therapies for septic shock.

Dissection of TNFα-Specific Inflammatory Signaling in Endothelial Cells

IKK 16 is an optimal tool for distinguishing TNFα-driven from IFNγ-driven inflammatory programs in endothelial cells. At concentrations of 0.5–1.0 µM, IKK 16 effectively blocks TNFα-induced expression of adhesion molecules (E-selectin, ICAM-1, VCAM-1) while sparing IFNγ-induced HLA-DR and β2 microglobulin expression [1]. This differential sensitivity enables researchers to selectively interrogate the TNFα/NF-κB axis in mixed cytokine environments, such as those encountered in atherosclerosis or chronic inflammatory disease models.

Head-to-Head Comparative Studies of IKK Isoform Inhibition

Given its balanced, sub-micromolar inhibition of IKK2 (40 nM), the IKK complex (70 nM), and IKK1 (200 nM), IKK 16 serves as an excellent reference compound for comparative studies examining the functional contributions of different IKK isoforms to NF-κB activation [1]. Researchers can use IKK 16 as a pan-IKK inhibitor benchmark against which to evaluate more isoform-selective agents (e.g., LY2409881 for IKK2, or TBK1/IKKε inhibitors like BX795), enabling a nuanced understanding of IKK family pharmacology.

Chronic Oral Dosing Studies of NF-κB Inhibition in Rodent Disease Models

Unlike many IKK inhibitors that lack oral bioavailability, IKK 16 can be administered orally to rats and mice, making it the practical choice for chronic dosing studies [1]. This route of administration minimizes animal handling stress and enables long-term experiments in models of chronic inflammation, autoimmune disease, or cancer where sustained NF-κB inhibition is required. The established oral bioavailability of IKK 16 streamlines experimental design and improves animal welfare compared to repeated parenteral administration.

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